Butyl quinoxaline-6-carboxylate
CAS No.: 919536-02-0
Cat. No.: VC15941111
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919536-02-0 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | butyl quinoxaline-6-carboxylate |
| Standard InChI | InChI=1S/C13H14N2O2/c1-2-3-8-17-13(16)10-4-5-11-12(9-10)15-7-6-14-11/h4-7,9H,2-3,8H2,1H3 |
| Standard InChI Key | NSWANOLDUZHSFH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C1=CC2=NC=CN=C2C=C1 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure (Fig. 1) comprises:
-
A quinoxaline core with partial saturation at the 3,4-positions (3,4-dihydro-2H-quinoxaline).
-
A methoxy group (-OCH₃) at the 6-position, enhancing electron density and influencing reactivity.
-
A tert-butyl ester (-COO-tert-butyl) at the 1-position, providing steric bulk and improving metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 394.0 ± 42.0 °C (Predicted) |
| Density | 1.126 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | 2–8°C |
| pKa | 3.67 ± 0.20 (Predicted) |
The predicted boiling point and density reflect moderate volatility and a compact molecular arrangement. The pKa value suggests weak acidity, likely associated with the carboxylic acid precursor before esterification.
Synthesis and Industrial Production
Classical Synthetic Routes
The synthesis of butyl quinoxaline-6-carboxylate follows strategies derived from Hinsberg’s method, which involves condensation of 1,2-diamines with 1,2-diketones . For this compound:
-
Precursor Preparation: 6-Methoxy-3,4-dihydroquinoxaline-1-carboxylic acid is synthesized via cyclization of o-phenylenediamine derivatives with α-keto acids.
-
Esterification: The carboxylic acid reacts with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under inert conditions . The reaction proceeds via nucleophilic acyl substitution, yielding the tert-butyl ester.
Industrial-Scale Optimization
Industrial production emphasizes cost efficiency and purity:
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.
-
Catalyst Recycling: Heterogeneous catalysts (e.g., immobilized DMAP) reduce waste.
-
Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, critical for pharmaceutical intermediates .
Biological Activities and Research Findings
Antitumor Activity
Quinoxaline-6-carboxylate derivatives exhibit potent antiproliferative effects against cancer cell lines. For example:
Table 2: Antitumor Activity of Selected Derivatives
| Compound | Cell Line (IC₅₀) |
|---|---|
| Methyl 3-oxo-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | HeLa: 0.126 μM, SMMC-7721: 0.071 μM |
Mechanistic studies reveal tubulin polymerization inhibition (IC₅₀ = 3.97 μM) and G₂/M cell cycle arrest, underscoring potential as antimitotic agents .
Applications in Pharmaceutical Research
Prodrug Development
The tert-butyl ester moiety enhances lipophilicity, facilitating cellular uptake. In vivo, esterases hydrolyze the ester to release the active carboxylic acid, enabling targeted delivery .
Structure-Activity Relationship (SAR) Insights
-
Methoxy Group: Electron-donating effects increase resonance stabilization, enhancing binding to hydrophobic enzyme pockets .
-
Partial Saturation: The 3,4-dihydro configuration reduces planarity, potentially minimizing intercalation-related toxicity .
Future Perspectives and Research Directions
Targeted Drug Delivery
Conjugating quinoxaline-6-carboxylates to antibody-drug conjugates (ADCs) could enhance tumor specificity. Preliminary studies show pH-sensitive linkers releasing the active agent in acidic tumor microenvironments .
Green Chemistry Approaches
Future syntheses may employ biocatalysts (e.g., lipases) for esterification, reducing reliance on hazardous reagents like DCC .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume